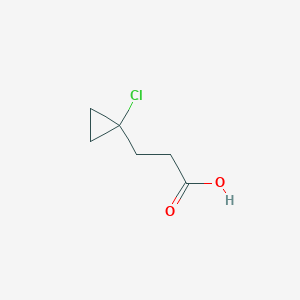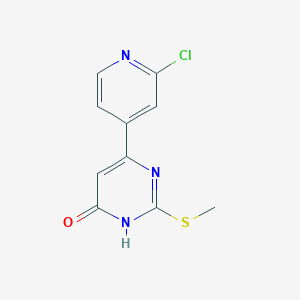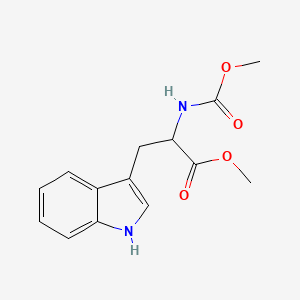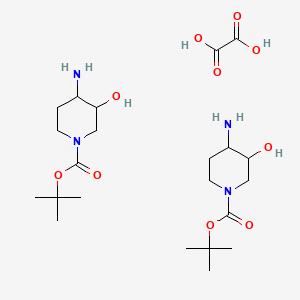![molecular formula C14H20ClN3O4 B13899011 tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chloro-substituted phenyl ring, and a methoxy(methylamino)carbamoyl moiety.
Méthodes De Préparation
The synthesis of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-nitroaniline with tert-butyl chloroformate to form tert-butyl N-(5-chloro-2-nitrophenyl)carbamate. This intermediate is then reduced to tert-butyl N-(5-chloro-2-aminophenyl)carbamate, which is further reacted with methoxy(methylamino)carbamoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Analyse Des Réactions Chimiques
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Applications De Recherche Scientifique
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-chloro-2-aminophenyl)carbamate: This compound is an intermediate in the synthesis of the target compound and shares similar structural features.
tert-Butyl N-(5-chloro-2-nitrophenyl)carbamate: Another intermediate in the synthetic route, it differs by the presence of a nitro group instead of the methoxy(methylamino)carbamoyl moiety.
tert-Butyl N-(benzyloxy)carbamate: This compound has a benzyloxy group instead of the chloro-substituted phenyl ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20ClN3O4 |
|---|---|
Poids moléculaire |
329.78 g/mol |
Nom IUPAC |
tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-14(2,3)22-13(20)17-11-8-9(15)6-7-10(11)12(19)18(16-4)21-5/h6-8,16H,1-5H3,(H,17,20) |
Clé InChI |
ZUYPUCHHRYAVLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)C(=O)N(NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


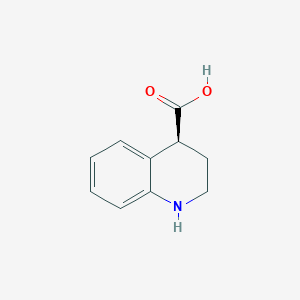


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
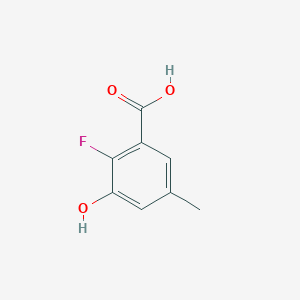
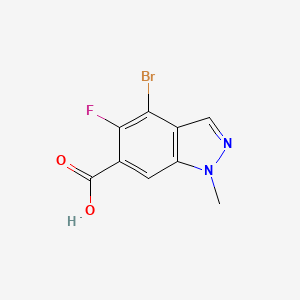
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


